molecular formula C17H19FN4OS B2973140 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-90-3

5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2973140
CAS RN: 868219-90-3
M. Wt: 346.42
InChI Key: BEPYXCIZEYFPEF-UHFFFAOYSA-N
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Description

The compound “5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a heterocyclic compound . It belongs to the class of triazole analogues, which have been reported to possess significant biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with the molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “this compound” is not available in the retrieved information.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has demonstrated that thiazoles and thiazole-containing triazoles exhibit significant antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa, Escherchia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, a study highlighted compounds with structural similarities to 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showing broad antibacterial properties, suggesting potential as lead molecules against bacterial infections (Santosh et al., 2018). Additionally, thiazole clubbed triazoles have been reported to induce apoptosis and possess anti-infective properties, further underscoring their biological relevance and potential therapeutic use (Bansal et al., 2020).

Antioxidant and Anticancer Activities

Another area of research has focused on the antioxidant and anticancer properties of triazolo-thiadiazoles. For example, certain derivatives have demonstrated potent antioxidant activity and induced growth inhibition followed by apoptosis in cancer cells, such as HepG2, a hepatocellular carcinoma cell line. This suggests their potential as anticancer agents (Sunil et al., 2010). The specificity and efficacy of these compounds against cancer cells highlight the importance of the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold in developing novel therapeutic agents.

Pesticidal Activities

Compounds structurally related to this compound have shown notable pesticidal activities. Research has identified thiazole derivatives effective against mosquito larvae and phytopathogenic fungi, offering a new avenue for developing safer and more effective pesticides (Choi et al., 2015). The exploration of these compounds for pest control underscores the versatility and potential environmental benefits of this chemical class.

properties

IUPAC Name

5-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-11-5-7-21(8-6-11)14(12-3-2-4-13(18)9-12)15-16(23)22-17(24-15)19-10-20-22/h2-4,9-11,14,23H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPYXCIZEYFPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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